molecular formula C11H15NO B185196 N-(2,5-dimethylphenyl)propanamide CAS No. 50824-88-9

N-(2,5-dimethylphenyl)propanamide

Cat. No.: B185196
CAS No.: 50824-88-9
M. Wt: 177.24 g/mol
InChI Key: LLCRDESLNBFWRK-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2,5-dimethylphenyl group at the nitrogen atom. Its molecular formula is typically C11H15NO, though derivatives with additional functional groups (e.g., sulfonyl, oxadiazole, or thiadiazole moieties) are common in pharmacological and agrochemical research. The compound has garnered attention for its role in inhibiting photosynthetic electron transport (PET) in chloroplasts and as a scaffold in herbicide development . Structural features such as substituent position, lipophilicity, and electronic properties significantly influence its bioactivity and physicochemical characteristics.

Properties

CAS No.

50824-88-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

LLCRDESLNBFWRK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C)C

Other CAS No.

50824-88-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Substituent Position
  • N-(2,5-Dimethylphenyl)propanamide vs. N-(3,5-Dimethylphenyl)propanamide
    The position of methyl groups on the phenyl ring critically impacts activity. For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET-inhibiting activity (IC50 ~10 µM), comparable to its 3,5-dimethylphenyl analog . However, steric and electronic differences arise: the 2,5-substitution pattern may enhance interactions with hydrophobic pockets in photosystem II, while the symmetrical 3,5-substitution could optimize electron-withdrawing effects.

  • N-(2,6-Dimethylphenyl)propanamide
    In compound 7f (), replacing the 2,5-dimethyl group with 2,6-dimethyl reduces melting point (84–86°C vs. 89–91°C for 2,5-dimethyl), suggesting altered crystallinity due to steric hindrance. This positional isomerism may also affect binding kinetics in biological systems.

Functional Group Modifications
  • Such modifications contrast with simpler analogs like 7e (), which features a sulfonyl-piperidine-oxadiazole chain (molecular weight 535 g/mol), enhancing lipophilicity and membrane permeability .
  • Electron-Withdrawing vs. Electron-Donating Groups
    Fluorine-substituted analogs (e.g., N-(2,5-difluorophenyl)propanamide) in show stronger PET inhibition than methyl-substituted derivatives, attributed to fluorine’s electron-withdrawing nature, which stabilizes charge transfer in photosystem II .

Physicochemical Properties

Melting Points and Solubility
Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
This compound 2,5-dimethylphenyl 89–91 535 (7e, ) Oxadiazole, sulfonyl
N-(2,6-Dimethylphenyl)propanamide 2,6-dimethylphenyl 84–86 535 (7f, ) Oxadiazole, sulfonyl
N-(3,4-Dimethylphenyl)propanamide 3,4-dimethylphenyl 78–80 535 (7g, ) Oxadiazole, sulfonyl
Thiadiazole derivative () 2,5-dimethylphenyl N/A 308.42 Thiadiazole, amino

Melting points decrease with ortho-substituents (e.g., 2,6-dimethylphenyl), likely due to reduced symmetry and weaker crystal lattice interactions. Higher molecular weight derivatives (e.g., 535 g/mol in ) exhibit lower solubility in polar solvents, necessitating formulation adjustments for agricultural use .

Spectroscopic Data
  • IR Spectroscopy : Compounds with amide groups show characteristic C=O stretches (~1680 cm⁻¹) and N-H bends (~3250 cm⁻¹) (). Thiadiazole derivatives display additional C=N stretches (~1530 cm⁻¹) .
  • NMR : The 2,5-dimethylphenyl group in 7e () produces distinct aromatic proton signals at δ 6.8–7.2 ppm, differing from 3,4-dimethylphenyl analogs (δ 7.0–7.5 ppm) due to electronic environments .
Comparative Efficacy in Herbicide Scaffolds
  • Sulfonamide Derivatives : Compound 17h (), featuring a 2,5-dimethylphenyl group and sulfamoyl moiety, shows 78% yield and herbicidal activity, likely due to enhanced target-site binding vs. smaller substituents .
  • Thiazole and Oxadiazole Hybrids : Derivatives like 7f () exhibit moderate antifungal activity, though less potent than PET inhibitors, highlighting the role of functional group selection in target specificity .

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